(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Structural Isomerism and Tautomeric Forms
The compound exhibits limited structural isomerism due to the fixed positions of its substituents. However, potential isomerism arises from:
- Positional isomerism : The chlorine atom on the pyridine ring is fixed at position 3, but theoretical analogs could feature chlorine at positions 2 or 4, altering biological activity.
- Piperazine ring conformation : The chair and boat conformations of the piperazine ring could lead to distinct stereoelectronic properties, though no stable stereoisomers have been reported.
Tautomerism is not observed in this compound due to the absence of enolizable hydrogens adjacent to the ketone group. The methanone moiety remains stable as a carbonyl group without transitioning to enol forms.
CAS Registry Number and Alternative Naming Conventions
The compound is uniquely identified by its CAS Registry Number 2176270-25-8 , assigned by the Chemical Abstracts Service. Alternative naming conventions include:
- SMILES notation :
O=C(c1ccco1)N1CCN(c2ccncc2Cl)CC1, which encodes the connectivity of atoms. - Non-IUPAC descriptors : Terms such as "3-chloro-4-(piperazin-1-yl)pyridine furan-2-yl ketone" are occasionally used in pharmacological literature.
The table below summarizes key identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 2176270-25-8 |
| Molecular Formula | C₁₄H₁₄ClN₃O₂ |
| SMILES | O=C(c1ccco1)N1CCN(c2ccncc2Cl)CC1 |
| Canonical Name | (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone |
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHICOZCFTLZUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 3-chloropyridine-4-amine with piperazine and furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloropyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound comprises three key functional groups: a chloropyridine ring, a piperazine ring, and a furan ring. Its molecular formula is with a molecular weight of 291.73 g/mol. The structure can be represented as follows:
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan to furan-2,3-dione derivatives | Potassium permanganate (KMnO4) |
| Reduction | Reduces chloropyridine to amine derivatives | Lithium aluminum hydride (LiAlH4) |
| Substitution | Substitutes chlorine with nucleophiles | Sodium azide (NaN3) |
Biology
In biological research, (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone has been investigated for its potential as a ligand in receptor binding studies. Its interaction with specific enzymes or receptors may modulate various biological pathways, making it a candidate for further pharmacological studies.
Case Study: Receptor Binding
Research has indicated that compounds similar to this one can inhibit certain enzymes effectively. For instance, derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin biosynthesis.
Medicine
The compound has been explored for its therapeutic properties, particularly its antimicrobial and anticancer activities. Studies have demonstrated that it may exhibit cytotoxic effects against various cancer cell lines.
| Activity | Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | Various tumors | <10 |
| Antimicrobial | Bacterial strains | <20 |
Case Study: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells through specific signaling pathways.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure provides opportunities for innovation in material science.
Mechanism of Action
The mechanism by which (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the function of essential enzymes or disrupt cell membrane integrity, leading to cell death . In drug discovery, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways to achieve therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily in the piperazine-furan methanone framework. Key differences lie in substituents on the pyrimidine, pyridine, or thienopyrimidine systems, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Thienopyrimidine-Based Analogs
These derivatives feature a thienopyrimidine ring system attached to the piperazine-furan methanone backbone. Examples include:
- Compound 22: (4-(2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(cyclopenta-1,3-dien-1-yl)methanone Key difference: Cyclopentadienyl group instead of furan; chloromethyl substituent on thienopyrimidine. Synthesis: Reacted 1-(2-furoyl)piperazine with chloromethyl thienopyrimidine via nucleophilic substitution .
- Compound 23: Furan-2-yl(4-(2-(morpholinomethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone Key difference: Morpholinomethyl substituent enhances solubility and hydrogen-bonding capacity. Synthesis: Microwave-assisted reaction of compound 22 with morpholine .
- Compound 42: 4-(2,7-Dimethylbenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-ylmethanone Key difference: Methyl groups at positions 2 and 7 on the thienopyrimidine ring improve steric hindrance and metabolic stability .
Table 1: Structural and Analytical Comparison of Thienopyrimidine Analogs
| Compound | Substituent(s) | Molecular Formula | HRMS (Observed) | Purity (HPLC) |
|---|---|---|---|---|
| 22 | Chloromethyl | C₂₂H₂₆ClN₅OS | 427.1719 | 99% |
| 23 | Morpholinomethyl | C₂₅H₃₀N₆O₃S | 426.1719 | 99% |
| 42 | 2,7-Dimethyl | C₂₀H₁₈N₄O₂S | 379.1216 | 99% |
Pyrimidine and Pyridine Derivatives
These compounds replace the thienopyrimidine system with pyrimidine or pyridine rings:
- Compound 53: Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone Key difference: Pyrazolo-pyrimidine core enhances π-π stacking interactions. Synthesis: PyBOP-mediated coupling of 1-(2-furoyl)piperazine with pyrazolo-pyrimidine .
- Compound 54: Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone Key difference: Pyrrolo-triazine system increases planarity and target affinity .
Table 2: Pyrimidine/Pyridine Analogs
| Compound | Core Structure | Melting Point (°C) | MS (Observed) |
|---|---|---|---|
| 53 | Pyrazolo-pyrimidine | 176–178 | 354 [M+H]+ |
| 54 | Pyrrolo-triazine | 158–160 | 336 [M+H]+ |
Benzyl-Substituted Piperazine Methanones
These analogs modify the piperazine-attached group for diverse applications:
- Compound 1: (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone Application: SARS-CoV-2 Mpro inhibitor; dichlorobenzyl group enhances hydrophobic interactions .
- ML191/ML192 : Piperazine-based GPR55 antagonists with cyclopropane-carbonyl or p-tolyl groups .
Key Insight : The chloropyridine and furan groups in the target compound likely confer higher GPR55 selectivity compared to benzyl-substituted analogs, which prioritize broad-spectrum enzyme inhibition .
Biological Activity
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3-chloropyridine-4-amine with furan-2-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature. The intermediate product is then reacted with piperazine under reflux conditions to yield the final compound .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Receptor Binding : It has been investigated for its potential role as a ligand in receptor binding studies, particularly in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness in inhibiting the growth of cancer cells. For instance, derivatives of similar piperazine-based compounds have shown significant cytotoxic effects against colon cancer cells. A related compound, AK301, demonstrated an ED50 of approximately 115 nM in inducing mitotic arrest specifically in HT29 human colon cancer cells, suggesting that structural modifications can enhance biological efficacy .
Table 1: Summary of Biological Activities
Case Studies
- Colon Cancer Sensitization : A study on piperazine derivatives demonstrated that compounds structurally related to this compound could sensitize colon cancer cells to apoptotic signals, enhancing their susceptibility to treatment. The study utilized both in vitro and in vivo assays to confirm these findings .
- Microtubule Dynamics : Another investigation focused on the effect of piperazine-based compounds on microtubule dynamics. The results indicated that certain derivatives could slow down tubulin polymerization, which is critical for cell division, thereby providing a mechanism for their anticancer activity .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other piperazine derivatives. For example:
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone, and how is its structural integrity validated?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, 1-(2-furoyl)piperazine reacts with 4-fluoronitrobenzene in acetonitrile with potassium carbonate at 70°C. The nitro intermediate is reduced using SnCl₂ to yield the final product. Structural validation employs FT-IR spectroscopy: carbonyl (C=O) stretches appear at ~1625 cm⁻¹, and amine (NH₂) stretches emerge at ~3423–3344 cm⁻¹ post-reduction .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : FT-IR is essential for confirming functional groups. Key markers include:
- C=O stretch : ~1625–1629 cm⁻¹ (carbonyl group).
- Aromatic C-N stretch : ~1238 cm⁻¹ (piperazine linkage).
- Amine NH₂ stretch : ~3423–3344 cm⁻¹ (post-reduction of nitro groups).
Additional characterization via NMR (¹H/¹³C) is recommended to resolve aromatic proton environments and piperazine ring conformations .
Advanced Research Questions
Q. How does this compound function as a corrosion inhibitor, and what experimental parameters influence its efficiency?
- Methodological Answer : The compound acts as a mixed-type inhibitor, adsorbing onto metal surfaces (e.g., mild steel) via donor atoms (N, O). Efficiency is concentration-dependent:
- Weight loss assays : Measure corrosion rate (CR) in 1N HCl. Inhibition efficiency (IE) increases from ~70% (10 ppm) to ~95% (100 ppm) due to higher surface coverage.
- SEM analysis : Reveals reduced pitting and smoother surfaces in inhibitor-treated samples compared to controls.
- Temperature studies : Elevated temperatures may reduce IE due to desorption; Arrhenius plots can quantify activation energy .
Q. What computational strategies are employed to predict its biological activity, such as interactions with viral proteases like SARS-CoV-2 Mpro?
- Methodological Answer :
- Molecular docking : Uses software (e.g., AutoDock Vina) to model binding poses within Mpro's active site (PDB: 6LU7). Piperazine and furan moieties may form hydrogen bonds with catalytic residues (His41, Cys145).
- Deep reinforcement learning : Generates novel analogs with optimized binding affinity. For example, similar piperazine-carbonyl derivatives (e.g., ML191, ML192) show high GPR55 antagonist activity, suggesting scaffold versatility .
Q. How can researchers resolve contradictions in reported inhibition efficiencies across studies?
- Methodological Answer : Discrepancies may arise from:
- Substrate differences : Mild steel vs. stainless steel surface reactivity.
- Experimental conditions : Variations in HCl concentration (1N vs. 0.5N), immersion time (2–24 hours), or temperature (room vs. 50°C).
- Analytical techniques : Weight loss vs. electrochemical impedance spectroscopy (EIS). Standardizing protocols and cross-validating with SEM/EDS reduces ambiguity .
Q. What safety and handling protocols are critical for laboratory use of this compound?
- Methodological Answer :
- Hazard identification : While specific GHS data may be limited, analogs (e.g., piperazine derivatives) require handling under fume hoods with PPE (gloves, lab coats).
- Storage : Stable at -20°C in airtight containers; avoid moisture to prevent hydrolysis of the carbonyl group.
- Waste disposal : Neutralize acidic residues before disposal per institutional guidelines .
Key Research Recommendations
- Prioritize molecular dynamics simulations to study adsorption mechanisms on metal surfaces.
- Explore structure-activity relationships (SAR) by modifying the chloropyridinyl or furan moieties to enhance inhibition or antiviral activity.
- Validate computational predictions with in vitro enzymatic assays (e.g., SARS-CoV-2 Mpro inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
